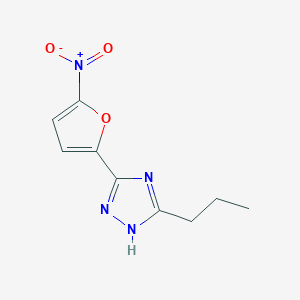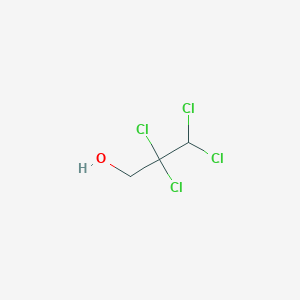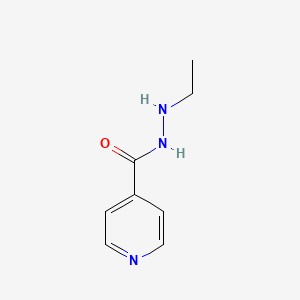![molecular formula C10H9ClF3NO B14750114 N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 721-57-3](/img/structure/B14750114.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H9ClF3NO. It is a member of the trifluoromethylbenzenes class, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with propanoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can modify the amide group .
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Número CAS |
721-57-3 |
|---|---|
Fórmula molecular |
C10H9ClF3NO |
Peso molecular |
251.63 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H9ClF3NO/c1-2-9(16)15-8-5-6(10(12,13)14)3-4-7(8)11/h3-5H,2H2,1H3,(H,15,16) |
Clave InChI |
IFUKVPUBYUASHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


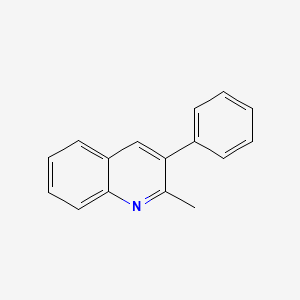
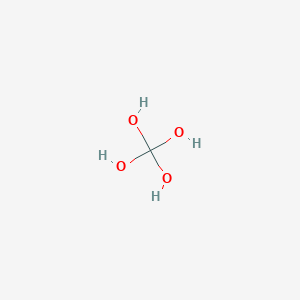
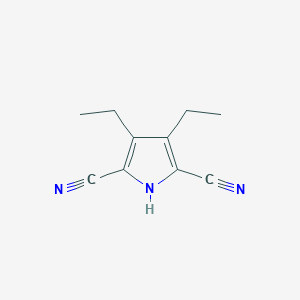
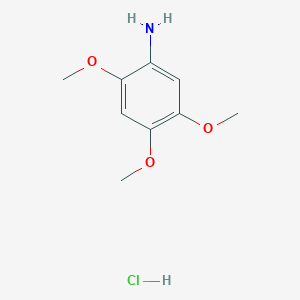

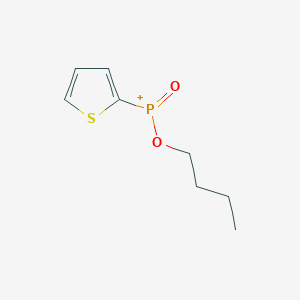
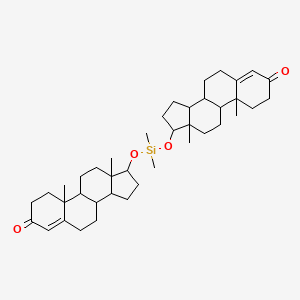
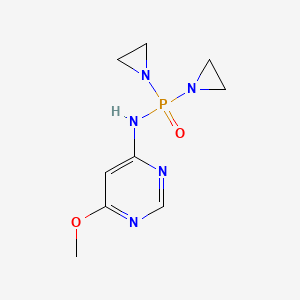
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
